molecular formula C9H11N3O5 B13882583 Methyl N-(6-methoxy-3-nitropyridin-2-yl)glycinate

Methyl N-(6-methoxy-3-nitropyridin-2-yl)glycinate

Cat. No.: B13882583
M. Wt: 241.20 g/mol
InChI Key: GVODIIHDWUVMAB-UHFFFAOYSA-N
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Description

Methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a methoxy group, a nitro group, and an amino group attached to a pyridine ring, along with a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate typically involves the nitration of 6-methoxypyridine, followed by amination and esterification reactions. One common method involves the reaction of 6-methoxy-3-nitropyridine with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Pd/C, hydrogen gas, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like DMF or THF.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water as solvent.

Major Products Formed

    Reduction: 6-methoxy-3-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Hydrolysis: 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetic acid.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H11N3O5

Molecular Weight

241.20 g/mol

IUPAC Name

methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate

InChI

InChI=1S/C9H11N3O5/c1-16-7-4-3-6(12(14)15)9(11-7)10-5-8(13)17-2/h3-4H,5H2,1-2H3,(H,10,11)

InChI Key

GVODIIHDWUVMAB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])NCC(=O)OC

Origin of Product

United States

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